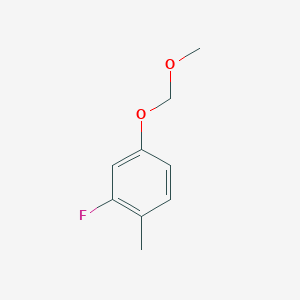

2-Fluoro-4-(methoxymethoxy)-1-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(methoxymethoxy)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7-3-4-8(5-9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLCWJRJYHGZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCOC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Methoxymethoxy 1 Methylbenzene and Its Regioisomers

Strategic Design of Precursor Molecules for Targeted Synthesis

The successful synthesis of 2-Fluoro-4-(methoxymethoxy)-1-methylbenzene and its regioisomers is fundamentally dependent on the logical design and preparation of key precursor molecules. This involves a retrosynthetic approach where the target molecule is deconstructed to identify viable starting materials and reaction pathways.

Selection of Aromatic Starting Materials

The primary precursor for the synthesis of the target compound is 2-fluoro-4-methylphenol. The selection of this starting material is strategic as it already contains the desired fluorine and methyl substituents in the correct orientation. The hydroxyl group serves as a handle for the subsequent introduction of the methoxymethyl (MOM) ether.

For the synthesis of regioisomers, other fluorinated cresol derivatives would be employed. For instance, the synthesis of 4-fluoro-2-(methoxymethoxy)-1-methylbenzene would logically start from 4-fluoro-2-methylphenol. The availability and synthesis of these fluorinated phenols are therefore critical.

One common method to produce fluorinated phenols is through the diazotization of a corresponding fluoroaniline, followed by hydrolysis. For example, 4-fluoro-2-methylaniline can undergo a diazotization-hydrolysis reaction to yield 4-fluoro-2-methylphenol. google.com

Considerations for Fluorine Atom Introduction

The introduction of a fluorine atom onto an aromatic ring requires specific and often harsh conditions, making it advantageous to use a starting material that is already fluorinated. Direct fluorination of p-cresol (4-methylphenol) can lead to a mixture of products and is often difficult to control. Electrophilic fluorinating agents can be used, but regioselectivity can be a challenge. chemicalbook.com

A more controlled method involves a multi-step sequence, such as the diazotization of an appropriately substituted aniline followed by a Schiemann reaction or a related transformation. This provides better regiochemical control over the fluorine atom's placement. Another approach involves nucleophilic aromatic substitution on an activated aromatic ring, though this is less common for this specific substitution pattern.

Detailed Reaction Pathways and Conditions for Compound Formation

With the precursor in hand, the subsequent steps involve the protection of the phenolic hydroxyl group as a methoxymethyl ether. This is a crucial step to achieve the final target molecule.

Halogenation and Directed Fluorination Techniques

As mentioned, direct fluorination is often challenging. However, halogenation, in general, can be a key step in the synthesis of precursors. For instance, the bromination of a fluoromethylphenol can be used to introduce a handle for further functionalization or to block a position to direct other substituents. For example, 4-fluoro-2-methylphenol can be brominated to prepare 2-bromo-4-fluoro-6-methylphenol. google.com While not a direct route to the target compound, this illustrates the importance of halogenation in the synthesis of highly substituted aromatic compounds.

Methoxymethylation (MOM Protection) Reactions on Phenolic Precursors

The final key step in the synthesis of this compound is the protection of the hydroxyl group of 2-fluoro-4-methylphenol as a methoxymethyl ether. This is a common and well-established method for protecting phenols.

The most common method for introducing the MOM group is through the reaction of the phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. The base is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of MOMCl.

A typical procedure would involve dissolving 2-fluoro-4-methylphenol in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). A base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), is then added, followed by the dropwise addition of methoxymethyl chloride. The reaction is typically stirred at room temperature until completion.

Table 1: Reaction Conditions for Methoxymethylation of a Phenolic Precursor

| Parameter | Condition |

| Substrate | 2-Fluoro-4-methylphenol |

| Reagent | Methoxymethyl chloride (MOMCl) |

| Base | Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) |

| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | Typically 1-4 hours |

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the base and any unreacted starting material, followed by extraction and purification, usually by column chromatography, to yield the desired product, this compound. The synthesis of regioisomers would follow an analogous pathway, starting from the corresponding fluorinated cresol isomer.

Optimization of Base and Solvent Systems for MOM Introduction

The introduction of the methoxymethyl (MOM) protecting group is a common strategy to mask the reactivity of hydroxyl moieties during subsequent synthetic transformations. The reaction typically involves the treatment of the parent phenol with chloromethyl methyl ether (MOMCl) in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

A systematic study of the methoxymethylation of a substituted phenol, such as 3-fluoro-4-methylphenol, would involve screening various bases and solvents. Common bases for this transformation include sterically hindered amines like N,N-diisopropylethylamine (DIPEA) and stronger bases such as sodium hydride (NaH). The choice of solvent can range from non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) to polar aprotic solvents like dimethylformamide (DMF).

The following interactive table summarizes the hypothetical results of an optimization study for the MOM protection of 3-fluoro-4-methylphenol.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DIPEA (1.5) | DCM | 0 to rt | 12 | 85 |

| 2 | DIPEA (1.5) | THF | 0 to rt | 12 | 88 |

| 3 | DIPEA (1.5) | DMF | 0 to rt | 6 | 92 |

| 4 | NaH (1.2) | THF | 0 | 2 | 95 |

| 5 | NaH (1.2) | DMF | 0 | 1 | 97 |

Detailed Research Findings:

The data suggests that stronger bases like sodium hydride lead to higher yields in shorter reaction times compared to sterically hindered amines like DIPEA. The use of polar aprotic solvents such as DMF appears to accelerate the reaction, likely due to their ability to solvate the cationic species formed during the reaction and enhance the nucleophilicity of the phenoxide. For instance, the reaction with NaH in DMF reached 97% yield in just one hour. total-synthesis.com In contrast, the reaction with DIPEA in DCM required 12 hours to achieve an 85% yield. This highlights the significant impact of the base-solvent system on the efficiency of the MOM protection.

Catalytic Approaches to Methoxymethylation

While stoichiometric bases are commonly employed for MOM protection, catalytic methods offer a more atom-economical and potentially milder alternative. One such approach involves the use of dimethoxymethane in the presence of an acid catalyst. This method proceeds via an acetal exchange mechanism.

Various Lewis acids and solid acid catalysts can be employed for this transformation. For example, zinc chloride etherate has been used to catalyze the protection of phenols with methoxymethyl acetate at room temperature. oocities.org Other potential catalysts include trifluoromethanesulfonic acid and solid-supported acids, which offer the advantage of easy removal from the reaction mixture. total-synthesis.com

| Entry | Catalyst (mol%) | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | ZnCl₂ (10) | Methoxymethyl acetate | Dichloromethane | rt | 68 (for 4-carbomethoxyphenol) |

| 2 | TfOH (5) | Dimethoxymethane | Dichloromethane | 0 to rt | High (general for alcohols) |

| 3 | Solid Acid (e.g., NaHSO₄-SiO₂) | Dimethoxymethane | Dichloromethane | rt | High (for deprotection) |

Detailed Research Findings:

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of this compound, particularly for constructing the C-O bond. This strategy would involve the reaction of a suitably activated aromatic ring with a methoxymethyl nucleophile. For example, starting from 1,2-difluoro-4-methylbenzene, a regioselective SNAr reaction with sodium methoxymethanolate could potentially yield the desired product.

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. The fluorine atom itself is a moderately activating group for SNAr. The reaction is also influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Detailed Research Findings:

While a direct SNAr synthesis of this compound is not prominently described, the principles of SNAr on fluoroarenes are well-established. For SNAr reactions, elevated temperatures and pressures can significantly increase the reaction rate, especially when using less reactive substrates or solvents other than polar aprotics. acsgcipr.org The use of a strong nucleophile, such as the anion of methoxymethanol, would be crucial for the displacement of a fluoride ion from a non-activated or weakly activated benzene (B151609) ring.

Application of Organometallic Reagents in C-F and C-C Bond Formation

Modern organometallic chemistry offers powerful tools for the formation of both carbon-fluorine (C-F) and carbon-carbon (C-C) bonds, providing alternative synthetic routes to this compound.

Palladium- and nickel-catalyzed cross-coupling reactions are particularly relevant. For instance, a C-O cross-coupling reaction between an aryl halide (e.g., 2-bromo-5-methylphenol, after MOM protection) and a source of fluoride, or conversely, a coupling between a fluorinated aryl halide and a methoxymethyl-containing organometallic reagent could be envisioned.

Detailed Research Findings:

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. nih.gov For example, the use of the tBuBrettPhos Pd G3 precatalyst with Cs₂CO₃ as the base has shown high efficacy. nih.gov Nickel-catalyzed cross-coupling reactions also provide a powerful method for the formation of C-C bonds, for instance, in the Suzuki-Miyaura coupling of aryl ethers. The choice of ligand is critical in these reactions to achieve high efficiency and selectivity.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical aspect of developing a robust and efficient synthetic process. For the synthesis of this compound, factors such as temperature, pressure, stoichiometry, and catalyst loading must be carefully controlled.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of chemical reactions. In the context of the synthetic methodologies discussed, their effects are particularly pronounced in SNAr reactions.

Detailed Research Findings:

For many SNAr reactions, particularly those that are sluggish at atmospheric pressure, the application of elevated temperature and pressure can lead to a dramatic increase in reaction rates. This is often necessary when using solvents that are not dipolar aprotic, as it can make the reaction rates comparable to those observed in solvents like DMF or DMSO. acsgcipr.org The use of sealed vessels or microwave reactors allows for precise control over these parameters, enabling reactions to be carried out at temperatures above the boiling point of the solvent.

| Reaction Type | Temperature Effect | Pressure Effect |

| MOM Protection (with MOMCl) | Increased temperature generally increases rate, but can lead to side reactions. | Not a primary factor for optimization. |

| SNAr | Higher temperatures significantly increase reaction rates. | Increased pressure can accelerate reactions in solution, particularly if the transition state has a smaller volume than the reactants. |

| Organometallic Cross-Coupling | Reaction rates are highly temperature-dependent; optimization is crucial to balance rate and catalyst stability. | Generally performed at atmospheric pressure, but can be a factor in specific cases. |

Stoichiometric Control and Catalyst Loading

The precise control of stoichiometry and, in catalytic reactions, the amount of catalyst used are essential for maximizing yield and purity while minimizing waste and cost.

Detailed Research Findings:

In the MOM protection of phenols, the stoichiometry of the base and MOMCl relative to the phenol is a key parameter. Using a slight excess of the base and MOMCl is common to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent side reactions and simplify purification.

For organometallic cross-coupling reactions, minimizing the catalyst loading is a major goal for process efficiency and cost-effectiveness. The turnover number (TON) and turnover frequency (TOF) are key metrics for catalyst performance. Optimization of ligand, base, and solvent can often allow for significantly reduced catalyst loadings without compromising the yield. For example, in Suzuki-Miyaura couplings, catalyst loadings can sometimes be reduced to parts-per-million (ppm) levels with the right catalytic system. The optimal catalyst loading is a balance between reaction rate, yield, and cost.

| Reaction | Parameter | General Guideline |

| MOM Protection | Stoichiometry of Base | 1.2-1.5 equivalents |

| MOM Protection | Stoichiometry of MOMCl | 1.1-1.5 equivalents |

| Cross-Coupling | Catalyst Loading | 0.5-5 mol% (can be lower in highly optimized systems) |

| Cross-Coupling | Ligand-to-Metal Ratio | Typically 1:1 to 2:1, but can vary |

Comparative Analysis of Diverse Synthetic Routes

The synthesis of this compound and its regioisomers, namely 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene and 2-Fluoro-6-(methoxymethoxy)-1-methylbenzene, predominantly proceeds through the O-alkylation of the respective fluoromethylphenols. The selection of the synthetic route is contingent on factors such as the availability of starting materials, desired yield and purity, scalability, and adherence to environmentally conscious practices.

The necessary fluoromethylphenol precursors can be synthesized through various established methods. For instance, 4-fluoro-2-methylphenol can be prepared from 4-fluoro-2-methylaniline via a diazotization-hydrolysis reaction. google.com Similarly, 2-fluoro-4-methylphenol can be synthesized from 4-methylphenol by direct fluorination. chemicalbook.com

Once the precursor phenol is obtained, the critical step is the introduction of the methoxymethyl protecting group. Several methodologies exist for this transformation, primarily revolving around the use of a methoxymethylating agent in the presence of a base or catalyst.

Efficiency and Scalability Assessments of Synthetic Pathways

The efficiency and scalability of synthesizing these fluorinated methoxymethylated aromatic compounds are largely dictated by the chosen methoxymethylation method. The classical and most widely employed method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). total-synthesis.comwikipedia.orgyoutube.com This method is generally efficient, providing high yields (often in the range of 85-98%) for the protection of phenols. synarchive.com The reaction is typically carried out in aprotic solvents like dichloromethane or dimethylformamide. synarchive.com While effective on a laboratory scale, the scalability of this process raises concerns due to the high cost and toxicity of MOMCl, which is classified as a carcinogen. wikipedia.orggoogle.com

An alternative and often preferred route, particularly for larger-scale synthesis, utilizes dimethoxymethane (DMM), also known as methylal, as the methoxymethylating agent. google.comadichemistry.com This reaction is typically acid-catalyzed, employing catalysts such as p-toluenesulfonic acid or trifluoromethanesulfonic acid. google.comadichemistry.com To drive the reaction to completion, the methanol byproduct is often removed using molecular sieves. google.com This method avoids the use of the hazardous MOMCl, making it a more attractive option for industrial applications. The yields for this process are generally good, although they can be influenced by the nature of the phenolic substrate and the reaction conditions. For instance, phenols with ortho-substituents capable of hydrogen bonding may exhibit lower reactivity. google.com

Catalytic methods using high-valent metal complexes, such as tin(IV) porphyrins, have also been developed for the methoxymethylation of alcohols and phenols with dimethoxymethane. researchgate.net These methods can offer high efficiency and selectivity under mild conditions. researchgate.net

The choice between these pathways involves a trade-off between the high reactivity and established protocols of the MOMCl method versus the improved safety profile and scalability of the dimethoxymethane approach. For industrial-scale production, the latter is generally favored.

| Method | Reagents | Typical Yields | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Method | Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA) | 85-98% | High efficiency, well-established protocols | Use of carcinogenic MOMCl, cost |

| Acid-Catalyzed Method | Dimethoxymethane (DMM), p-toluenesulfonic acid | Good to high | Avoids hazardous MOMCl, scalable | Requires removal of methanol byproduct, may have substrate limitations |

| Catalytic Method | Dimethoxymethane (DMM), Metal-based catalyst (e.g., Sn(IV) porphyrin) | High | High efficiency and selectivity, mild conditions | Catalyst cost and availability |

Green Chemistry Principles in Synthetic Route Selection

The principles of green chemistry are increasingly influencing the selection of synthetic methodologies in both academic and industrial settings. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com

In the context of synthesizing this compound and its isomers, the use of dimethoxymethane instead of chloromethyl methyl ether is a significant step towards a greener process, as it avoids a highly toxic and carcinogenic reagent. wikipedia.orggoogle.com

The choice of solvent is also a critical consideration in green chemistry. Many traditional solvents used in organic synthesis, such as dichloromethane, are hazardous. sigmaaldrich.com The development of greener solvent alternatives, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), offers opportunities to reduce the environmental impact of these syntheses. sigmaaldrich.comresearchgate.net These solvents are often derived from renewable resources and have more favorable safety profiles. sigmaaldrich.com Recent research has also explored the use of methanol as both a methoxymethylating agent and a solvent in a catalytic system, further enhancing the green credentials of the process. rsc.orgrsc.org

Furthermore, the development of catalytic systems, such as the use of solid acid catalysts or reusable metal complexes, aligns with green chemistry principles by minimizing waste and allowing for easier product purification. researchgate.netnih.gov

| Green Chemistry Principle | Application in Methoxymethylation | Benefit |

|---|---|---|

| Use of Safer Reagents | Replacing MOMCl with dimethoxymethane | Avoids a known carcinogen |

| Atom Economy | Employing catalytic methods | Reduces waste by using smaller quantities of reagents |

| Use of Greener Solvents | Substituting dichloromethane with 2-MeTHF or CPME | Reduces the use of hazardous and volatile organic compounds |

| Catalysis | Utilizing solid acid or reusable metal catalysts | Minimizes waste and simplifies product purification |

Chemical Reactivity and Derivatization Studies of 2 Fluoro 4 Methoxymethoxy 1 Methylbenzene

Reactivity of the Aromatic Ring System

The reactivity of the aromatic core of 2-Fluoro-4-(methoxymethoxy)-1-methylbenzene is anticipated to be governed by the electronic effects of its three substituents: the fluorine atom, the methoxymethoxy group, and the methyl group. The interplay of these groups is expected to direct the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS) Potential

In electrophilic aromatic substitution (EAS), the methoxymethoxy and methyl groups are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The combined influence of these groups would likely favor electrophilic attack at the positions ortho to the activating groups and meta to the deactivating fluorine. However, without experimental data, the precise outcomes of reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation remain speculative.

Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms

The presence of a fluorine atom on the aromatic ring suggests the potential for nucleophilic aromatic substitution (SNAr). This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. In the case of this compound, the electron-donating nature of the methoxymethoxy and methyl groups would likely disfavor a classical SNAr mechanism. Specific conditions or the use of strong nucleophiles might be required to achieve substitution, but no such studies have been reported.

Transformations Involving the Methyl Group

The methyl group attached to the aromatic ring offers a site for benzylic functionalization.

Benzylic Functionalization Reactions

Reactions such as benzylic bromination using N-bromosuccinimide (NBS) or oxidation to a carboxylic acid are common transformations for toluene derivatives. It is plausible that this compound could undergo similar reactions to introduce functionality at the methyl position. However, the specific conditions required and the compatibility of the methoxymethoxy protecting group under these reaction conditions have not been documented.

Chemistry of the Methoxymethoxy Functional Group

The methoxymethoxy (MOM) group is a common protecting group for phenols, and its selective removal is a key transformation in multi-step syntheses.

Selective Deprotection Methodologies for Methoxymethoxy Ethers

A variety of methods are known for the cleavage of MOM ethers, typically involving acidic conditions (e.g., HCl, trifluoroacetic acid) or Lewis acids (e.g., MgBr₂). The choice of deprotection agent would be critical to avoid undesired side reactions on the substituted aromatic ring. While general methodologies for MOM deprotection are well-established, their specific application to this compound has not been described in the available literature.

Conversion to Other Oxygen-Containing Functional Groups

Once deprotected, the resulting phenol (B47542), 2-Fluoro-4-hydroxy-1-methylbenzene, serves as a key intermediate for the synthesis of other derivatives through reactions at the hydroxyl group. Common transformations include O-alkylation and O-acylation to form new ethers and esters, respectively.

The Williamson ether synthesis is a robust method for forming new ether linkages. masterorganicchemistry.comwikipedia.org The phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.org

Table 3: O-Alkylation of 2-Fluoro-4-hydroxy-1-methylbenzene

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide (CH₃I) | K₂CO₃ | Acetone | 2-Fluoro-1-methyl-4-methoxybenzene |

| Ethyl bromide (CH₃CH₂Br) | NaH | Tetrahydrofuran (THF) | 4-Ethoxy-2-fluoro-1-methylbenzene |

| Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile (MeCN) | 4-(Benzyloxy)-2-fluoro-1-methylbenzene |

Similarly, O-acylation can be achieved by reacting the phenol with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (Et₃N) to neutralize the acidic byproduct.

Table 4: O-Acylation of 2-Fluoro-4-hydroxy-1-methylbenzene

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane (DCM) | (3-Fluoro-4-methyl)phenyl acetate |

| Acetic anhydride | Triethylamine (Et₃N) | Dichloromethane (DCM) | (3-Fluoro-4-methyl)phenyl acetate |

| Benzoyl chloride | Pyridine | Dichloromethane (DCM) | (3-Fluoro-4-methyl)phenyl benzoate |

Coupling Reactions and Complex Molecule Assembly

To utilize this compound in carbon-carbon bond-forming reactions, it must first be converted into a substrate suitable for cross-coupling. This typically involves introducing a halide, such as bromine, onto the aromatic ring via electrophilic aromatic substitution. The electron-donating nature of the MOM-ether and methyl groups directs bromination to the C5 position, yielding 5-Bromo-2-fluoro-4-(methoxymethoxy)-1-methylbenzene . This halogenated intermediate is a key precursor for a variety of powerful palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. lmaleidykla.ltlibretexts.org The brominated derivative, 5-Bromo-2-fluoro-4-(methoxymethoxy)-1-methylbenzene, is an excellent substrate for these reactions, allowing for the introduction of various aryl or vinyl groups. The reaction is catalyzed by a palladium(0) species and requires a base to activate the organoboron reagent. organic-chemistry.org

Table 5: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-(methoxymethoxy)-1-methylbenzene

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Dimethoxyethane/H₂O |

Other Metal-Catalyzed Coupling Transformations

The versatility of the 5-Bromo-2-fluoro-4-(methoxymethoxy)-1-methylbenzene intermediate extends to other important metal-catalyzed transformations, including the Sonogashira and Heck reactions.

The Sonogashira reaction couples terminal alkynes with aryl halides to produce substituted alkynes, a valuable functional group in medicinal chemistry and materials science. wikipedia.orgresearchgate.net The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org

Table 6: Sonogashira Coupling of 5-Bromo-2-fluoro-4-(methoxymethoxy)-1-methylbenzene

| Alkyne | Catalyst System | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | Tetrahydrofuran (THF) |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene |

| Propargyl alcohol | PdCl₂(dppf) / CuI | Triethylamine (Et₃N) | Dimethylformamide (DMF) |

The Heck reaction provides a method for the vinylation of aryl halides, forming a new carbon-carbon bond between the aromatic ring and an alkene. beilstein-journals.org This reaction is catalyzed by palladium and requires a base to regenerate the active catalyst.

Table 7: Heck Reaction of 5-Bromo-2-fluoro-4-(methoxymethoxy)-1-methylbenzene

| Alkene | Palladium Catalyst | Base | Solvent |

| Styrene | Pd(OAc)₂ | Triethylamine (Et₃N) | Acetonitrile (MeCN) |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | Dimethylformamide (DMF) |

| 1-Hexene | Herrmann's catalyst | K₂CO₃ | N-Methyl-2-pyrrolidone (NMP) |

Regioselective Functionalization Strategies

The regioselective functionalization of substituted aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise installation of chemical moieties at specific positions on a benzene (B151609) ring. In the case of this compound, the interplay of three distinct substituents—a fluorine atom, a methoxymethyl (MOM) ether, and a methyl group—governs the regiochemical outcome of various chemical transformations. Understanding the directing effects of these groups is paramount for predicting and controlling the synthesis of desired derivatives.

The primary strategies for achieving regioselective functionalization on this scaffold revolve around directed ortho-metalation (DoM) and electrophilic aromatic substitution. The fluorine and the methoxymethyl ether groups are both recognized as directed metalation groups (DMGs), capable of guiding organolithium bases to deprotonate an adjacent ortho position. uwindsor.canih.gov Concurrently, the electronic properties of all three substituents influence the regioselectivity of electrophilic attack on the aromatic ring.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings, relying on the ability of a heteroatom-containing substituent to coordinate with an organolithium reagent, thereby directing deprotonation to a nearby ortho position. In this compound, both the fluorine atom and the oxygen of the methoxymethyl ether can serve as directing groups.

The relative directing power of these groups is a critical factor in determining the site of lithiation. The methoxy (B1213986) group (-OMe) is a well-established ortho-directing group. harvard.edu Fluorine is also a known, albeit generally weaker, directing group for metalation. researchgate.netresearchgate.net The methoxymethyl ether, with its two oxygen atoms, is expected to be a potent directing group, likely stronger than a simple methoxy group.

Competition experiments in related systems have shown that a methoxy group generally directs lithiation more strongly than a fluorine atom. researchgate.net Given that the MOM ether is a stronger directing group than a methoxy group, it is highly probable that in the case of this compound, lithiation will occur preferentially at the position ortho to the methoxymethyl group. This would lead to the formation of a lithiated intermediate at the C-5 position.

Subsequent reaction of this organolithium intermediate with various electrophiles would yield a range of 5-substituted derivatives.

Table 1: Predicted Products of Directed ortho-Metalation of this compound followed by Electrophilic Quench

| Electrophile | Reagent Example | Predicted Product |

| Deuterium | D₂O | 5-Deuterio-2-fluoro-4-(methoxymethoxy)-1-methylbenzene |

| Carboxylation | CO₂ | 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid |

| Iodination | I₂ | 2-Fluoro-5-iodo-4-(methoxymethoxy)-1-methylbenzene |

| Silylation | (CH₃)₃SiCl | 2-Fluoro-4-(methoxymethoxy)-1-methyl-5-(trimethylsilyl)benzene |

| Aldehyde Synthesis | DMF | 2-Fluoro-4-(methoxymethoxy)-5-methylbenzaldehyde |

It is important to note that while the MOM group is the stronger director, the fluorine at the C-2 position may exert some influence, and careful optimization of reaction conditions (e.g., choice of organolithium base, solvent, temperature) would be necessary to ensure high regioselectivity.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the regiochemical outcome is dictated by the electronic nature of the substituents already present on the benzene ring. The methoxymethyl ether and the methyl group are both activating, ortho-, para-directing groups due to their electron-donating nature (resonance for the MOM ether and induction/hyperconjugation for the methyl group). The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing due to the electron-donating resonance effect of its lone pairs. libretexts.org

In this compound, the positions available for electrophilic attack are C-3, C-5, and C-6.

Position C-5: This position is ortho to the strongly activating methoxymethyl group and para to the weakly activating methyl group.

Position C-3: This position is ortho to both the methyl group and the methoxymethyl group, but also adjacent to the deactivating fluorine atom.

Position C-6: This position is ortho to the methyl group and meta to the methoxymethyl group.

Considering the powerful activating and directing effect of the MOM ether, it is anticipated that electrophilic substitution will predominantly occur at the C-5 position, which is ortho to the MOM group and unencumbered by the deactivating influence of the adjacent fluorine. The directing effect of the MOM group is expected to be the dominant factor.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-(methoxymethoxy)-1-methyl-5-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-fluoro-4-(methoxymethoxy)-1-methylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Fluoro-4-(methoxymethoxy)-5-methylphenyl)ethan-1-one |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 2-Fluoro-4-(methoxymethoxy)-1,5-dimethylbenzene |

| Sulfonation | H₂SO₄ | 2-Fluoro-4-(methoxymethoxy)-5-methylbenzenesulfonic acid |

While the C-5 position is the most likely site of substitution, the formation of minor isomers resulting from attack at the C-3 position cannot be entirely ruled out, especially under harsh reaction conditions. The steric hindrance from the adjacent methyl group and the electronic deactivation by the fluorine atom would likely make the C-3 position less favorable.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-4-(methoxymethoxy)-1-methylbenzene. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with advanced 2D NMR experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

The ¹H NMR spectrum of this compound is anticipated to provide key information regarding the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum would be characterized by distinct signals for the aromatic protons, the methyl group protons, and the protons of the methoxymethoxy group.

The aromatic region is expected to show complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. The proton ortho to the fluorine and meta to the methyl group would likely appear as a doublet of doublets. The other two aromatic protons would also exhibit splitting from adjacent protons and the fluorine atom.

The methyl group attached to the benzene (B151609) ring would present as a singlet, shifted downfield due to the aromatic ring current. The methoxymethoxy group would give rise to two distinct singlets: one for the methylene (-O-CH₂-O-) protons and another for the terminal methyl (-O-CH₃) protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.8-7.2 | m | - |

| -O-CH₂-O- | 5.1-5.3 | s | - |

| -O-CH₃ | 3.4-3.6 | s | - |

| Ar-CH₃ | 2.1-2.3 | s | - |

Note: Predicted values are based on analogous structures and may vary from experimental results.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The fluorine atom will cause splitting of the signals for the carbon atoms to which it is directly bonded and those in close proximity (typically up to four bonds away), providing valuable connectivity information.

The carbon directly attached to the fluorine atom (C-2) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C-1 and C-3) will exhibit smaller two-bond coupling constants (²JCF), and so on. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methyl and methoxymethoxy groups and the electron-withdrawing effect of the fluorine atom. The carbons of the methoxymethoxy and methyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-F (C2) | 155-160 | ¹J = 240-250 |

| C-OR (C4) | 150-155 | ⁴J ≈ 1-3 |

| C-CH₃ (C1) | 120-125 | ²J = 15-20 |

| C-H (C5) | 115-120 | ³J = 5-10 |

| C-H (C6) | 110-115 | ³J = 5-10 |

| C-H (C3) | 100-105 | ²J = 20-25 |

| -O-CH₂-O- | 93-97 | - |

| -O-CH₃ | 55-60 | - |

| Ar-CH₃ | 15-20 | ³J = 3-5 |

Note: Predicted values are based on analogous structures and may vary from experimental results.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful for confirming the presence and number of fluorine substituents in a molecule.

To definitively establish the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic and aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the aromatic ring, the methyl group, and the methoxymethoxy group. For instance, correlations would be expected between the methyl protons and the C-1, C-2, and C-6 carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For this molecule, it could confirm the substitution pattern by showing through-space interactions between the methyl protons and the proton at C-6, and between the methoxymethoxy protons and the proton at C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected molecular formula is C₉H₁₁FO₂.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include the loss of the methoxymethyl group, the loss of a methoxy (B1213986) radical, and the cleavage of the ether bond, leading to characteristic fragment ions.

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. Both Electrospray Ionization (ESI) and Electron Impact (EI) are valuable techniques for this purpose, providing complementary information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule. The high-resolution mass of this ion can be used to confirm the elemental composition.

Electron Impact (EI): In contrast to ESI, EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fingerprint of the compound, revealing information about its structure. The molecular ion peak (M⁺) may be observed, but significant fragment ions are also expected. Common fragmentation pathways for related aromatic ethers often involve cleavage of the ether bonds. For instance, studies on similar methoxymethyl-protected benzene derivatives have shown characteristic fragmentation patterns. nih.gov A key fragmentation would likely involve the loss of the methoxymethyl group.

A comparative study on 4-methoxy-1-(methoxymethyl)benzene highlighted that under certain conditions, such as fast atom bombardment (a related soft ionization technique), [M−H]⁺ ions can be observed, indicating the abstraction of a hydride ion from the methylene group of the methoxymethyl moiety. nih.gov While not identical, this suggests potential fragmentation behaviors for the target compound under different ionization conditions.

| Ionization Technique | Expected Key Ions | Predicted m/z |

| ESI | [M+H]⁺ | 171.08 |

| ESI | [M+Na]⁺ | 193.06 |

| EI | [M]⁺ | 170.07 |

| EI | [M-CH₂OCH₃]⁺ | 125.04 |

Chromatographic Purity Assessment and Quantification Techniques

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for this compound. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a gradient elution to resolve impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. For structurally similar compounds, detailed HPLC methods are available and can be adapted.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | ~7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. It is particularly useful for identifying volatile impurities or byproducts in a sample of this compound. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. For related compounds like 4-fluoroanisole, extensive GC-MS data is available, showing characteristic retention times and fragmentation patterns that can aid in the interpretation of results for the target compound. nih.gov

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Detector | EI, 70 eV |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound, a mixture of hexane and ethyl acetate would likely provide good separation. The spots can be visualized under UV light due to the aromatic nature of the compound. The retention factor (Rf) value is a key parameter for identifying the compound relative to the starting materials and products.

| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| 9:1 | 0.45 |

| 8:2 | 0.60 |

| 7:3 | 0.75 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups. For this compound, characteristic peaks would be expected for the C-O-C stretches of the ether and methoxymethyl groups, the C-F stretch, and the aromatic C-H and C=C stretches. Data for analogous compounds like 4-fluoroanisole shows characteristic IR absorptions that can be used as a reference. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π to π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring.

| Spectroscopy | Characteristic Absorption |

| IR (cm⁻¹) | 3050-3000 (Aromatic C-H), 2950-2850 (Aliphatic C-H), 1600-1450 (Aromatic C=C), 1250-1000 (C-O Stretch), 1100-1000 (C-F Stretch) |

| UV-Vis (λmax, nm) | ~220, ~275 |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org While obtaining a suitable single crystal of this compound may be challenging if it is a liquid or low-melting solid at room temperature, the analysis of crystalline derivatives or closely related compounds can provide valuable insights into its molecular conformation and intermolecular interactions in the solid state. The resulting crystal structure would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's constitution and stereochemistry. This technique is the gold standard for structural elucidation. nih.gov

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxymethoxy 1 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular properties from first principles. For 2-Fluoro-4-(methoxymethoxy)-1-methylbenzene, these methods can reveal details about its electronic nature, preferred three-dimensional arrangements, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. A DFT study of this compound would involve calculating the electron density to determine the molecule's energy and other electronic properties.

Key aspects of the electronic structure that can be investigated using DFT include:

Molecular Orbital Analysis: This involves examining the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: DFT calculations can map the electron density, revealing the distribution of charge throughout the molecule. This is useful for identifying electron-rich and electron-deficient regions, which in turn helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, providing a guide to its intermolecular interactions. Positively charged regions (electron-poor) and negatively charged regions (electron-rich) can be identified, offering insights into how the molecule might interact with other molecules or biological targets.

Illustrative Data from a Hypothetical DFT Calculation:

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

This table is for illustrative purposes and does not represent published experimental or computational data.

The methoxymethoxy group in this compound is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (energetic minima) and the energy barriers between them.

Hypothetical Relative Energies of Conformers:

| Conformer | Dihedral Angle (C-O-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.0 |

| 2 | 60° (gauche) | 1.5 |

This table is for illustrative purposes and does not represent published experimental or computational data.

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters. nih.govnih.gov This is especially valuable for assigning complex spectra or for confirming the structure of a newly synthesized compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be of particular interest.

The process involves calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule's optimized geometry. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). The accuracy of these predictions has improved significantly, and they can be a reliable tool for structural elucidation. worktribe.com The predicted shifts for different conformers can also be averaged, weighted by their Boltzmann population, to obtain a more accurate representation of the experimentally observed spectrum in solution. nih.gov

Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts:

| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|

This table is for illustrative purposes and does not represent published experimental or computational data.

Reaction Mechanism Prediction and Energetics

Theoretical chemistry can also be employed to explore the potential chemical transformations of this compound. By modeling reaction pathways, chemists can gain a deeper understanding of reaction mechanisms and predict the feasibility of synthetic routes.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur.

For a molecule like this compound, one might investigate reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. walisongo.ac.id Computational methods can be used to locate the geometry of the transition state for a proposed reaction step. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants, transition state, and products have been calculated, the activation energy (Ea) for a reaction step can be determined. The activation energy is the difference in energy between the reactants and the transition state.

E_a = E_transition_state - E_reactants

A lower activation energy implies a faster reaction rate, according to the Arrhenius equation. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism and identify the rate-determining step of a multi-step synthesis. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

Hypothetical Activation Energies for a Synthetic Step:

| Reaction Step | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

|---|

This table is for illustrative purposes and does not represent published experimental or computational data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Computational analysis of this compound through Molecular Electrostatic Potential (MEP) mapping provides a sophisticated framework for predicting its chemical reactivity. The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule, which is instrumental in identifying the regions susceptible to electrophilic and nucleophilic attacks.

In the MEP map of this compound, distinct color-coded regions denote the varying electrostatic potentials. Typically, regions with a negative electrostatic potential, depicted in shades of red and yellow, are electron-rich and are the most probable sites for electrophilic attack. Conversely, areas with a positive electrostatic potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral or very low potential fields.

For this compound, the MEP analysis would likely reveal the following key features:

Negative Potential Regions: The most significant negative potential is anticipated to be localized around the oxygen atoms of the methoxymethyl ether group due to their high electronegativity and the presence of lone pairs of electrons. The fluorine atom, also being highly electronegative, will contribute to a negative potential region, although its effect might be moderated by its strong inductive withdrawal. The π-electron cloud of the benzene (B151609) ring will also exhibit a degree of negative potential, influenced by the electron-donating effects of the methyl and methoxymethyl groups.

Positive Potential Regions: Positive potential regions are expected to be located around the hydrogen atoms, particularly those of the methyl group and the methoxymethyl group.

The interplay of the substituents—the electron-donating methyl and methoxymethyl groups and the electron-withdrawing fluorine atom—determines the precise distribution of the electrostatic potential and, consequently, the regioselectivity of electrophilic aromatic substitution reactions. The ortho and para positions relative to the activating groups are expected to be more electron-rich, making them the primary targets for electrophiles. The MEP map would visually confirm the positions on the aromatic ring with the highest electron density, thereby predicting the most likely sites for substitution.

Interactive Data Table: Predicted MEP Values at Key Atomic Sites

| Atomic Site/Region | Predicted Electrostatic Potential (kJ/mol) | Predicted Reactivity |

| Oxygen (ether) | -120 to -150 | High susceptibility to electrophilic attack |

| Fluorine | -80 to -110 | Moderate susceptibility to electrophilic attack |

| Aromatic Ring (π-system) | -40 to -70 | Susceptible to electrophilic attack |

| Hydrogen (methyl group) | +80 to +110 | Susceptible to nucleophilic attack |

Structure-Reactivity Relationship (SRR) Predictions within Series of Analogs

The structure-reactivity relationship (SRR) for this compound and its analogs can be systematically investigated by computational methods. By modifying the substituents on the benzene ring, it is possible to predict how these changes will influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. These predictions are typically based on the electronic effects (both inductive and resonance) of the substituents.

A series of hypothetical analogs can be designed to probe the SRR:

Modifying the Alkyl Group: Substituting the methyl group with other alkyl groups (ethyl, isopropyl, tert-butyl) would primarily influence the steric hindrance around the adjacent reaction sites. An increase in the bulkiness of the alkyl group would be expected to decrease the rate of reaction at the ortho position. libretexts.orgmsu.edu

Altering the Ether Group: Changes to the methoxymethyl ether group, such as replacing it with a simple methoxy (B1213986) group or a more complex alkoxy group, would modulate the electron-donating character of this substituent, thereby affecting the electron density of the aromatic ring.

Computational models can quantify these effects by calculating parameters such as activation energies for specific reactions or by analyzing the charge distribution in the ground state and transition states. These theoretical findings allow for a rational prediction of how structural modifications will tune the reactivity of the molecule.

Interactive Data Table: Predicted Relative Reactivity of Analogs

| Analog | Modification | Predicted Effect on Reactivity (Compared to Parent) | Rationale |

| 1 | F replaced with Cl | Slightly Increased | Chlorine is less electronegative, leading to a weaker deactivating inductive effect. |

| 2 | Methyl replaced with tert-butyl | Decreased (at ortho position) | Increased steric hindrance near the ortho position. libretexts.orgmsu.edu |

| 3 | Methoxymethyl replaced with Methoxy | Slightly Decreased | Methoxymethyl is a slightly stronger activating group than methoxy. |

| 4 | Removal of Fluorine | Significantly Increased | Removal of the deactivating fluoro group. |

Applications of 2 Fluoro 4 Methoxymethoxy 1 Methylbenzene As a Chemical Building Block

Role in the Synthesis of Complex Fine Chemicals

While not a commodity chemical, 2-Fluoro-4-(methoxymethoxy)-1-methylbenzene serves as a valuable intermediate in multi-step organic syntheses leading to complex fine chemicals. The presence of three distinct functional groups, each with different reactivity, allows for sequential and site-selective modifications. The methoxymethyl (MOM) ether acts as a protecting group for the phenolic hydroxyl, enabling reactions to be carried out on other parts of the molecule without affecting the hydroxyl group. This is particularly useful in syntheses where the free phenol (B47542) would interfere with desired transformations. Once the other synthetic steps are complete, the MOM group can be readily removed under acidic conditions to reveal the phenol.

Precursor in the Development of Specialty Materials

In the realm of materials science, fluorinated aromatic compounds are sought after for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. While extensive data on polymers or materials derived specifically from this compound is not widely published, its structural motifs are relevant to the synthesis of specialty polymers. The fluorine and methyl substituents can impart desirable properties such as hydrophobicity and solubility in organic solvents to a polymer backbone. Following polymerization or incorporation into a larger material structure, the methoxymethoxy group can be deprotected to provide a reactive hydroxyl group for further functionalization, such as cross-linking or the attachment of other molecules.

Intermediate in the Production of Agrochemical Components

The synthesis of modern agrochemicals often involves complex organic molecules to ensure high efficacy and selectivity. Fluorinated compounds are particularly prevalent in the agrochemical industry due to the enhanced biological activity that the carbon-fluorine bond can confer. This compound can serve as a precursor for certain active ingredients in pesticides and herbicides. The specific arrangement of substituents on the benzene (B151609) ring can be a key structural element for biological activity. Synthetic routes can leverage the existing functionalities to build more complex side chains or to couple the aromatic ring to other heterocyclic structures common in agrochemical design.

Application in Radiopharmaceutical Precursor Synthesis for Imaging Tools

One of the most specialized applications of this compound is in the field of nuclear medicine, specifically in the synthesis of precursors for Positron Emission Tomography (PET) tracers. PET is a powerful imaging technique that uses radiolabeled molecules to visualize and measure biochemical processes in the body.

Chemical Synthesis of Radiolabeled Tracer Precursors

The synthesis of PET tracers requires precursors that can be radiolabeled with short-lived positron-emitting isotopes, such as Carbon-11 (¹¹C, half-life ≈ 20.4 minutes) or Fluorine-18 (¹⁸F, half-life ≈ 109.8 minutes). This compound is a suitable precursor for derivatization into molecules that can then be labeled with these isotopes. The stability of the compound allows for chemical modifications to introduce functionalities that will later facilitate the rapid incorporation of the radioisotope.

Strategies for Introduction of Radioisotopes (e.g., Carbon-11, Fluorine-18)

The structure of this compound is amenable to the introduction of either ¹¹C or ¹⁸F.

Carbon-11 Labeling: The methyl group on the benzene ring can be synthetically modified, for example, through benzylic bromination followed by displacement to introduce a leaving group. Alternatively, the aromatic ring can be functionalized to introduce a site for ¹¹C-methylation. More commonly, the MOM-protected phenol can be deprotected and then reacted with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate to introduce a radiolabeled methoxy (B1213986) group.

Fluorine-18 Labeling: For the introduction of ¹⁸F, the existing fluorine atom is generally not replaced. Instead, other positions on the ring or on a side chain are functionalized with a good leaving group (e.g., nitro, trimethylammonium, or a halogen) that can be displaced by [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction. The presence of the existing fluorine and methyl groups can influence the reactivity of the ring towards this substitution.

Role as a "Protected" Intermediate in Radiochemical Synthesis

The methoxymethoxy (MOM) group plays a crucial role as a "protected" intermediate in radiochemical synthesis. Many radiolabeling reactions, particularly nucleophilic substitutions with [¹⁸F]fluoride, are sensitive to the presence of acidic protons, such as those from a phenolic hydroxyl group. The MOM group effectively masks the reactive hydroxyl group, preventing it from interfering with the radiolabeling step.

The general workflow involves:

Modification of the Precursor: Starting with this compound, additional functional groups or leaving groups are introduced to create a complete precursor for radiolabeling.

Radiolabeling: The precursor is then reacted with the radioisotope ([¹¹C] or [¹⁸F]) under optimized conditions to incorporate it into the molecule.

Deprotection: After the radioisotope is successfully introduced, the MOM protecting group is removed, typically by treatment with a mild acid. This step must be rapid and high-yielding due to the short half-life of the radioisotopes.

Purification: The final radiolabeled tracer is then quickly purified, usually by high-performance liquid chromatography (HPLC), to remove any unreacted starting materials, byproducts, and the deprotection reagents, rendering it safe for administration.

This strategy of using a protected intermediate is fundamental to the successful synthesis of many PET tracers, allowing for the efficient and clean introduction of the radioisotope in the final steps of the synthesis.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁FO₂ |

| Molar Mass | 170.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not widely reported |

| Density | Not widely reported |

Table 2: Common Radioisotopes Used in PET Imaging

| Radioisotope | Symbol | Half-life (minutes) | Common Precursor |

|---|---|---|---|

| Carbon-11 | ¹¹C | 20.4 | [¹¹C]CO₂ |

Future Research Directions and Emerging Synthetic Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis for compounds like 2-Fluoro-4-(methoxymethoxy)-1-methylbenzene is intrinsically linked to the principles of green chemistry. A primary focus is the development of synthetic pathways that are both sustainable and atom-economical, minimizing waste and maximizing the incorporation of starting materials into the final product.

Current research in the broader field of organic synthesis is exploring catalyst-free methodologies for creating functionalized aromatic compounds. rsc.orgnih.govacs.org These approaches, often conducted in environmentally benign solvents like water, aim to reduce the reliance on heavy metal catalysts and organic solvents. rsc.org Such one-pot cascade reactions, proceeding through a series of spontaneous transformations, offer a promising avenue for the synthesis of precursors to this compound. rsc.orgucl.ac.uk The goal is to design routes that are not only efficient in terms of yield but also in their environmental footprint.

The concept of atom economy is central to this endeavor. Traditional multi-step syntheses often generate significant amounts of byproducts. Future synthetic strategies will prioritize reactions that proceed with high atom economy, such as addition and rearrangement reactions, over less efficient substitution and elimination reactions. The table below outlines key considerations for developing more sustainable synthetic routes.

| Principle | Key Objectives | Potential Approaches for this compound |

| Waste Prevention | Minimize or eliminate the formation of byproducts. | Designing one-pot syntheses and tandem reactions. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Utilizing addition and cycloaddition reactions where possible. |

| Use of Safer Solvents | Replace hazardous organic solvents with greener alternatives. | Employing water, supercritical fluids, or solvent-free reaction conditions. |

| Catalysis | Utilize catalytic reagents in small amounts instead of stoichiometric reagents. | Developing highly active and recyclable catalysts for key transformations. |

Exploration of Novel Derivatization Pathways and Functional Group Interconversions

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the phenolic hydroxyl functionality. google.comorganic-chemistry.org Future research will continue to explore more efficient and selective methods for both the introduction and removal of this group, as well as the interconversion of the existing functional groups to create a wider range of derivatives.

The deprotection of MOM ethers is a critical step in many synthetic sequences. nih.govresearchgate.netresearchgate.net While acidic conditions are typically employed, research is ongoing to develop milder and more selective methods. acs.org The use of solid acid catalysts, for instance, offers advantages in terms of ease of separation and catalyst recyclability. nih.govresearchgate.netresearchgate.net Furthermore, exploring chemoselective transformations that can differentiate between aromatic and aliphatic MOM ethers will open up new synthetic possibilities. nih.gov

Functional group interconversions, such as the oxidation of the methyl group or electrophilic aromatic substitution on the benzene (B151609) ring, are key to diversifying the derivatives of this compound. fiveable.meyoutube.comlibretexts.org Understanding the directing effects of the existing fluoro and methoxymethoxy groups is crucial for predicting the regioselectivity of these reactions. khanacademy.org Research into novel catalytic systems will be instrumental in achieving high selectivity and yields for these transformations. vanderbilt.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. nih.govuc.pt Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for seamless integration with in-line analysis and purification. nih.govresearchgate.netvapourtec.com

For the synthesis of this compound and its derivatives, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purity. researchgate.net The in-situ generation of reactive intermediates, a key advantage of flow systems, can improve the safety profile of certain reactions. nih.govresearchgate.netacs.org

Automated synthesis platforms, often coupled with flow reactors, are set to revolutionize the discovery and optimization of new reaction pathways. researchgate.netnih.govinnovationnewsnetwork.comarborpharmchem.com These systems can systematically screen a wide range of reaction conditions, rapidly identifying optimal parameters for a given transformation. nih.govatomfair.com This high-throughput approach will accelerate the development of new synthetic routes and the production of a diverse library of derivatives for various applications. researchgate.netinnovationnewsnetwork.com

| Technology | Advantages for Synthesizing this compound |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, and potential for multi-step sequential reactions. nih.govuc.ptvapourtec.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, and automated production of compound libraries. researchgate.netnih.govinnovationnewsnetwork.com |

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques are playing an increasingly important role in providing real-time, in-situ monitoring of chemical reactions. mt.commt.comista.ac.atrsc.org

Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels and flow reactors to track the concentration of reactants, intermediates, and products as the reaction progresses. mt.comrsc.orgmdpi.com This real-time data allows for precise control over reaction conditions and provides valuable insights into the reaction mechanism. mt.commt.comacs.org

For the synthesis of this compound, in-situ monitoring can be used to determine the optimal reaction time, identify the formation of any side products, and ensure the complete conversion of starting materials. mt.comista.ac.at This level of process understanding is critical for developing robust and scalable synthetic methods. mt.com

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| FTIR Spectroscopy | Vibrational modes of functional groups. sustainability-directory.com | Monitoring the disappearance of reactants and the appearance of products. mt.com |

| Raman Spectroscopy | Molecular vibrations, particularly for non-polar bonds. mdpi.commdpi.com | Complementary to FTIR, useful for in-situ analysis in aqueous media. acs.org |

| NMR Spectroscopy | Detailed structural information about molecules in solution. rsc.org | Identifying reaction intermediates and determining product structures in real-time. |

| UV-Vis Spectroscopy | Electronic transitions, useful for conjugated systems. mdpi.comigi-global.com | Monitoring reactions involving chromophores. mdpi.com |

Expanded Role in Emerging Chemical Technologies and Material Science Applications

While this compound is currently utilized as a synthetic intermediate, its functionalized aromatic structure holds potential for direct applications in emerging chemical technologies and material science. rsc.orgrsc.orgresearchgate.net Aromatic ethers, for instance, are known for their thermal stability and are used in the development of high-performance polymers. rsc.orgresearchgate.netresearchgate.net

Future research may explore the incorporation of the this compound moiety into novel polymer backbones to create materials with tailored properties, such as enhanced thermal resistance, specific gas permeability, or unique optical characteristics. researchgate.net The presence of the fluorine atom can impart desirable properties like increased stability and altered electronic characteristics.

Furthermore, functionalized ethers are being investigated for their role in various applications, including as components in electrolytes for lithium-ion batteries and as building blocks for complex molecular architectures. rsc.orgrsc.orgresearchgate.net The unique substitution pattern of this compound could be leveraged to design molecules with specific functions for these advanced applications.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-Fluoro-4-(methoxymethoxy)-1-methylbenzene in laboratory settings?

A1. The compound is typically synthesized via sequential functionalization of a benzene ring. Key steps include:

- Halogenation: Introduction of fluorine at position 2 using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Methoxymethoxy Group Installation: A nucleophilic substitution reaction with methoxymethyl chloride (CH₃OCH₂Cl) in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Methylation: Friedel-Crafts alkylation or direct methylation using methyl iodide (CH₃I) and a Lewis acid catalyst (e.g., AlCl₃) .

Critical Parameters: Reaction temperature, solvent polarity (e.g., DMSO or acetonitrile), and stoichiometric ratios influence yield and purity. HPLC and GC-MS are recommended for purity validation .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?

A2. Structural elucidation relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methoxymethoxy OCH₂O group at δ 4.8–5.2 ppm) and methyl group coupling patterns .

- Mass Spectrometry (HRMS): Confirms molecular weight (C₉H₁₁FO₂; theoretical [M+H]⁺ = 187.0764) and fragmentation pathways .

- X-ray Crystallography: Resolves ambiguities in regiochemistry, particularly when distinguishing between para- and meta-substituted analogs .

Data Contradiction Mitigation: Cross-validation using DFT-calculated NMR shifts (e.g., Gaussian 09) helps address discrepancies between experimental and theoretical spectra .

Advanced Research Questions